5,5-Dimethylmorpholine-2-carboxylic acid
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Overview
Description
5,5-Dimethylmorpholine-2-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of morpholine, a heterocyclic amine, and contains a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethylmorpholine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylmorpholine with carbon dioxide under high pressure and temperature conditions. This reaction typically requires a catalyst, such as a metal complex, to facilitate the formation of the carboxylic acid group.
Another method involves the oxidation of 5,5-dimethylmorpholine using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). This process converts the amine group into a carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
5,5-Dimethylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-dimethylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the morpholine ring can interact with hydrophobic pockets in biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Morpholine-2-carboxylic acid: Lacks the dimethyl substitution on the morpholine ring.
N-Methylmorpholine-2-carboxylic acid: Contains a single methyl group on the nitrogen atom of the morpholine ring.
2,6-Dimethylmorpholine: Lacks the carboxylic acid group.
Uniqueness
5,5-Dimethylmorpholine-2-carboxylic acid is unique due to the presence of both the dimethyl substitution on the morpholine ring and the carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5,5-dimethylmorpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2)4-11-5(3-8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPJMKPQANCZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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